N~3~-(5-ethyl-1,3,4-thiadiazol-2-yl)-N~1~,N~1~-dimethylpiperidine-1,3-dicarboxamide
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Overview
Description
N~3~-(5-ethyl-1,3,4-thiadiazol-2-yl)-N~1~,N~1~-dimethylpiperidine-1,3-dicarboxamide is a complex organic compound that features a thiadiazole ring, a piperidine ring, and two carboxamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-(5-ethyl-1,3,4-thiadiazol-2-yl)-N~1~,N~1~-dimethylpiperidine-1,3-dicarboxamide typically involves the cyclocondensation of electrophilically activated nitroalkanes with thiosemicarbazides. This reaction is often carried out in the presence of polyphosphoric acid, which acts as a catalyst . The reaction conditions generally include moderate temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
N~3~-(5-ethyl-1,3,4-thiadiazol-2-yl)-N~1~,N~1~-dimethylpiperidine-1,3-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxamide groups, converting them to amines.
Substitution: Nucleophilic substitution reactions can occur at the thiadiazole ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound.
Scientific Research Applications
N~3~-(5-ethyl-1,3,4-thiadiazol-2-yl)-N~1~,N~1~-dimethylpiperidine-1,3-dicarboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Industry: The compound is used in the development of new materials with specific properties, such as enhanced thermal stability and conductivity.
Mechanism of Action
The mechanism of action of N3-(5-ethyl-1,3,4-thiadiazol-2-yl)-N~1~,N~1~-dimethylpiperidine-1,3-dicarboxamide involves its interaction with various molecular targets. The thiadiazole ring can interact with DNA, disrupting replication processes and leading to cell death. Additionally, the compound can inhibit enzymes involved in cellular metabolism, further contributing to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiadiazole derivatives such as:
- 1,3,4-thiadiazole-2-thione
- 1,3,4-thiadiazole-2-amine
- 1,3,4-thiadiazole-2-carboxylic acid
Uniqueness
N~3~-(5-ethyl-1,3,4-thiadiazol-2-yl)-N~1~,N~1~-dimethylpiperidine-1,3-dicarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dual carboxamide groups and piperidine ring enhance its stability and reactivity compared to other thiadiazole derivatives .
Properties
IUPAC Name |
3-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-N,1-N-dimethylpiperidine-1,3-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5O2S/c1-4-10-15-16-12(21-10)14-11(19)9-6-5-7-18(8-9)13(20)17(2)3/h9H,4-8H2,1-3H3,(H,14,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVEOCIBEXSYSBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C2CCCN(C2)C(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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